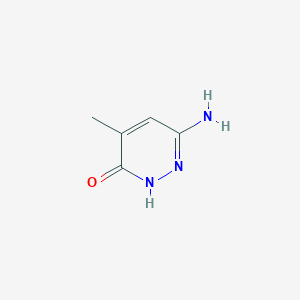

6-Amino-4-methylpyridazin-3(2H)-one

Beschreibung

6-Amino-4-methylpyridazin-3(2H)-one (CAS: 89179-67-9) is a pyridazinone derivative characterized by an amino group at position 6 and a methyl group at position 4 of the pyridazinone core. Pyridazinones are nitrogen-containing heterocycles with broad pharmacological relevance, including analgesic, anti-inflammatory, and receptor-targeting activities .

Eigenschaften

IUPAC Name |

3-amino-5-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-4(6)7-8-5(3)9/h2H,1H3,(H2,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKJQVFMINZLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NNC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-oxo-pentanoic acid hydrazide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyridazinone.

Industrial Production Methods

Industrial production methods for 6-Amino-4-methylpyridazin-3(2H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-4-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridazinones depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Pharmaceutical Intermediates

6-Amino-4-methylpyridazin-3(2H)-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of levosimendan, a drug used for treating heart failure. The synthesis involves converting 6-Amino-4-methylpyridazin-3(2H)-one into a more complex structure through several chemical reactions, which include the use of chiral resolving agents to enhance purity and yield .

2. Receptor Agonists

Research has identified derivatives of 6-Amino-4-methylpyridazin-3(2H)-one as potential agonists for formyl peptide receptors (FPRs). These compounds have shown significant activity in promoting intracellular calcium mobilization and chemotaxis in human neutrophils, indicating their potential use in treating inflammatory conditions . The structure-activity relationship studies suggest that modifications at specific positions on the pyridazine ring can enhance efficacy, making these derivatives a focus for further drug development.

Agricultural Applications

1. Herbicides and Pesticides

Compounds related to 6-Amino-4-methylpyridazin-3(2H)-one have been explored for their herbicidal properties. Studies have demonstrated that certain derivatives exhibit effective inhibition of plant growth, suggesting their potential application as herbicides. The mechanism typically involves interference with specific biochemical pathways essential for plant development .

Cosmetic Formulations

1. Skin Care Products

The compound has been investigated for its role in cosmetic formulations, particularly due to its stability and safety profile. Formulations containing 6-Amino-4-methylpyridazin-3(2H)-one have been tested for moisturizing effects and skin compatibility. Research indicates that it can enhance the hydration properties of topical products while maintaining skin integrity .

Case Study 1: Synthesis of Levosimendan

In a study focusing on the synthesis of levosimendan, researchers utilized 6-Amino-4-methylpyridazin-3(2H)-one as a starting material. The process involved multiple steps including resolution using chiral agents, resulting in a high-yielding synthesis pathway with over 99% purity of the final product. This method not only optimized yield but also minimized waste, showcasing an environmentally friendly approach to pharmaceutical synthesis .

Case Study 2: Development of FPR Agonists

A series of derivatives based on 6-Amino-4-methylpyridazin-3(2H)-one were synthesized and screened for their ability to activate formyl peptide receptors. One compound exhibited an EC50 value of 0.6 μM, demonstrating potent chemotactic activity. This study highlighted the importance of structural modifications in enhancing biological activity and opened avenues for developing new anti-inflammatory drugs .

Wirkmechanismus

The mechanism of action of 6-Amino-4-methylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The exact pathways and molecular targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Pyridazinone derivatives differ in substituent patterns, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations :

Physicochemical Properties

- Solubility: The amino group in 6-amino-4-methylpyridazin-3(2H)-one likely enhances aqueous solubility compared to hydrophobic analogs like 6-phenyl-pyridazin-3(2H)-one, which exhibits low solubility in non-polar solvents .

- Crystal Packing: Substituents influence hydrogen bonding and π-π interactions. For example, 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one forms C-H⋯O hydrogen bonds and π-stacked layers, whereas the amino group in the target compound may promote stronger intermolecular H-bonding .

Pharmacological Activities

- Analgesic Effects: 4-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one demonstrates aspirin-like analgesic activity, suggesting that pyridazinones with polar substituents are promising for pain management .

- Receptor Targeting: Pyridazinones with aryl groups (e.g., 4-(4-butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one) act as formyl peptide receptor agonists, indicating substituent-dependent receptor specificity .

Biologische Aktivität

6-Amino-4-methylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in anti-inflammatory, antibacterial, and antitubercular contexts. This article reviews the biological activity of 6-amino-4-methylpyridazin-3(2H)-one, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Amino-4-methylpyridazin-3(2H)-one belongs to the pyridazinone class of compounds characterized by a pyridazine ring with various substituents that influence their biological activity. The presence of an amino group at position 6 and a methyl group at position 4 is crucial for its pharmacological properties.

1. Anti-inflammatory Activity

Research indicates that pyridazinone derivatives, including 6-amino-4-methylpyridazin-3(2H)-one, can act as selective inhibitors of phosphodiesterase type 4 (PDE4). PDE4 is a key enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), which plays a significant role in inflammatory responses. Inhibition of PDE4 leads to increased cAMP levels, resulting in reduced production of pro-inflammatory cytokines.

Table 1: PDE4 Inhibition by Pyridazinone Derivatives

| Compound | PDE4B Inhibition (%) | Selectivity Index |

|---|---|---|

| 6-Amino-4-methylpyridazin-3(2H)-one | TBD | TBD |

| 4-(5-Methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | 75% | High |

The study highlighted that derivatives with optimal hydrogen bond donor functions exhibited enhanced affinity for PDE4B, suggesting that modifications at the amino or methyl positions can significantly affect biological activity .

2. Antibacterial Activity

6-Amino-4-methylpyridazin-3(2H)-one has shown promising antibacterial properties against various bacterial strains. Its mechanism involves disruption of bacterial biofilms and inhibition of protein synthesis pathways.

Table 2: Antibacterial Efficacy Against Selected Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 μg/mL |

| Escherichia coli | 62.5 μg/mL |

| Mycobacterium tuberculosis | TBD |

The compound exhibits bactericidal activity, making it a potential candidate for treating infections caused by resistant strains .

3. Antitubercular Activity

The antitubercular efficacy of pyridazinone derivatives has been investigated, showing significant activity against Mycobacterium tuberculosis. The structural similarity to isoniazid suggests that these compounds may target similar pathways involved in mycobacterial metabolism.

Case Study: Synthesis and Testing

In a study focused on synthesizing new pyridazinone derivatives, researchers evaluated their antitubercular activity using the microplate alamar blue dye assay (MABA). Compounds were tested against clinical isolates of Mycobacterium tuberculosis and displayed promising results with MIC values comparable to established treatments .

The biological activities of 6-amino-4-methylpyridazin-3(2H)-one can be attributed to its ability to modulate key cellular pathways:

- PDE4 Inhibition: Leads to elevated cAMP levels, reducing inflammation.

- Biofilm Disruption: Interferes with bacterial adhesion and growth.

- Targeting Mycobacterial Enzymes: Similar action to known antitubercular agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.